4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

Quinazoline chemistry Structure-activity relationship Chemical library design

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (molecular formula C22H15F3N2S, exact mass 396.09 g/mol) is a fully aromatic 2,4-disubstituted quinazoline derivative. The scaffold bears a 4-phenyl substituent and a 2-{[3-(trifluoromethyl)benzyl]sulfanyl} side chain featuring a thioether linkage to a meta-trifluoromethylbenzyl group.

Molecular Formula C22H15F3N2S
Molecular Weight 396.4 g/mol
Cat. No. B12273785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline
Molecular FormulaC22H15F3N2S
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H15F3N2S/c23-22(24,25)17-10-6-7-15(13-17)14-28-21-26-19-12-5-4-11-18(19)20(27-21)16-8-2-1-3-9-16/h1-13H,14H2
InChIKeyRWACURPBCFFMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline – Chemical Identity and Structural Classification for Procurement


4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (molecular formula C22H15F3N2S, exact mass 396.09 g/mol) is a fully aromatic 2,4-disubstituted quinazoline derivative [1]. The scaffold bears a 4-phenyl substituent and a 2-{[3-(trifluoromethyl)benzyl]sulfanyl} side chain featuring a thioether linkage to a meta-trifluoromethylbenzyl group. It belongs to the broader class of 2-thio-4-phenylquinazolines, which are chemically distinct from the more extensively studied 4-anilinoquinazoline kinase inhibitor chemotype [2]. This compound is commercially catalogued as a research reagent, but no peer-reviewed publication reports biological activity data for this specific molecular entity as of the date of compilation [1][3].

Procurement Risk Assessment – Why Generic Quinazoline Substitution Is Not Supported without Compound-Specific Data for 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline


Within quinazoline chemical space, relatively minor structural modifications can produce divergent biological activity profiles. A head-to-head tumor cell line panel study of 2,4,6-trisubstituted quinazolines containing a trifluoromethylbenzylthio motif demonstrated that simply changing the aniline substituent from 2-Br to 2-CF3 shifted the IC50 against PC-3 prostate cancer cells from 16.50 μM to 45.19 μM [1]. Similarly, within the simpler 4-alkyl(aryl)thioquinazoline series, the most active compound (3c) and the least active differed in anti-proliferative potency by approximately 5-fold against PC-3 cells (IC50 1.8 μM versus >8.9 μM) [2]. The target compound's unique combination of a 2-sulfanyl linkage to a meta-CF3-benzyl group and a 4-phenyl substituent has no published direct comparator in any biological assay. Consequently, substituting a structurally related quinazoline—whether a 2-methylthio analog, a 4-anilino derivative, or a regioisomeric 4-thioquinazoline—cannot be assumed to preserve activity, selectivity, or physico-chemical behavior [1][2][3].

Quantitative Differentiation Evidence – 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline vs. Closest Structural Analogs


Structural Uniqueness: Meta-CF3-Benzylsulfanyl at C2 vs. 4-Thioquinazoline Regioisomers and 2-Methylthio Analogs

The target compound is the only commercially catalogued 2-thio-4-phenylquinazoline bearing a meta-trifluoromethylbenzyl substituent on the thioether side chain. The closest commercially catalogued analog, 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CAS 303149-27-1), introduces a 4-chlorobenzyl moiety at C2 in place of the 4-phenyl group, altering both steric bulk and electronic character at the quinazoline core [1]. No head-to-head biological data are available for either compound. The simpler 2-(methylthio)-4-phenylquinazoline analog lacks the extended benzyl and CF3 pharmacophoric elements that are known to influence target binding in related quinazoline kinase inhibitor series [2][3].

Quinazoline chemistry Structure-activity relationship Chemical library design

Physico-Chemical Property Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity

The meta-trifluoromethylbenzylsulfanyl substituent confers calculated physico-chemical properties that differ meaningfully from des-CF3 and des-benzyl analogs. Based on the ZINC15 computed properties, the target compound has a molecular weight of 396.09 g/mol, calculated logP of approximately 5.7, and 2 hydrogen-bond acceptors (the quinazoline N1 and N3) [1]. The des-trifluoromethyl analog 4-(benzylthio)quinazoline (NSC 65066, MW 252.33, logP ~4.0) is substantially smaller and less lipophilic, while the 3-trifluoromethylphenyl-substituted quinazolinone series reported by Wang et al. (2022) demonstrates that meta-CF3 placement significantly modulates both lipophilicity and cellular potency relative to ortho- and para-CF3 regioisomers [2][3].

Drug-likeness Lipophilicity Property-based design

Class-Level Anti-Proliferative Activity Context: 2-Thioquinazoline vs. 4-Thioquinazoline Scaffolds

Although no anti-proliferative data exist for the target compound, the broader 4-alkyl(aryl)thioquinazoline class has demonstrated measurable cytotoxicity. In Yang et al. (2007), the most potent 4-thioquinazoline derivative (3c) achieved an IC50 of 1.8 μM against PC-3 prostate cancer cells, with the series spanning IC50 values from 1.8 to >8.9 μM [1]. Wang et al. (2022) reported that a 2-thio-linked CF3-benzyl quinazoline (16l) achieved an IC50 of 2.22 ± 0.15 μM against PC-3, outperforming gefitinib [2]. These data establish that the 2-thio linkage with a CF3-benzyl group can support sub-micromolar to low-micromolar anti-proliferative activity in the quinazoline class, but extrapolation to the target compound at the 4-phenyl-2-sulfanyl substitution pattern requires experimental verification [1][2].

Anticancer screening Quinazoline SAR Prostate cancer

Evidence-Backed Procurement Scenarios for 4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline


De Novo Phenotypic Screening Library Expansion Targeting Underexplored 2-Thio-4-Phenylquinazoline Chemical Space

This compound fills a documented structural gap in quinazoline screening collections: it combines a 4-phenyl substituent (unlike the predominant 4-anilino chemotype) with a 2-sulfanyl-linked meta-CF3-benzyl group (unlike the more common 4-thioquinazoline or 2-alkylthio series). No biological activity data are publicly available, making this compound a true probe for novel target or pathway discovery rather than a follow-on analog [1][2]. Procuring this compound is justified when the screening objective is to maximize chemical diversity within the quinazoline region of chemical space, particularly in campaigns where the 4-anilinoquinazoline kinase inhibitor pharmacophore has been exhausted [2].

Structure-Activity Relationship (SAR) Study of the Meta-Trifluoromethylbenzylsulfanyl Pharmacophore at the Quinazoline C2 Position

The Wang et al. (2022) study demonstrated that a para-CF3-benzylthio substituent at C2 of a 4-anilinoquinazoline can achieve PC-3 IC50 values of 2.22 μM [1]. The target compound allows systematic exploration of (a) the meta- versus para-CF3 positional effect in a 2-thio-4-phenyl context, and (b) the impact of replacing the 4-anilino with a 4-phenyl group while retaining the CF3-benzylsulfanyl side chain. Pairing this compound with its para-CF3 regioisomer (if synthesized) would enable direct head-to-head CF3 positional SAR that is absent from the current literature [1][2].

Physico-Chemical Property Baseline Establishment for a High-logP Quinazoline Scaffold

With a calculated logP of approximately 5.7, this compound resides at the upper boundary of Lipinski-compliant chemical space for oral drug candidates [1]. Procurement is appropriate for solubility, permeability (PAMPA/Caco-2), and plasma protein binding studies that aim to benchmark the developability profile of lipophilic 2-thioquinazolines. Comparative measurements against the des-CF3 analog 4-(benzylthio)quinazoline (calc. logP ~4.0) would quantify the contribution of the meta-CF3 group to measured logD, kinetic solubility, and microsomal stability [1][2].

Reference Standard for Analytical Method Development in 2-Thio-4-Phenylquinazoline Synthesis Programs

The compound's well-defined molecular formula (C22H15F3N2S), exact mass (396.090804 g/mol), and available 13C NMR chemical shift data (SpectraBase Compound ID HjFpYeB1JYZ) provide a verifiable analytical reference point [1]. Procurement as a chromatographic and spectroscopic standard is warranted when developing HPLC, LC-MS, or NMR-based purity and identity methods for a series of 2-thio-4-phenylquinazoline analogs, particularly those incorporating trifluoromethylbenzyl substituents [1].

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